molecular formula CH5ClN2 B031339 Formamidine hydrochloride CAS No. 6313-33-3

Formamidine hydrochloride

Cat. No.: B031339
CAS No.: 6313-33-3
M. Wt: 80.52 g/mol
InChI Key: NMVVJCLUYUWBSZ-UHFFFAOYSA-N
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Description

Formamidine hydrochloride (CAS No. 6313-33-3) is an amidine salt with the chemical formula CH(NH₂)₂·HCl (or CH₅ClN₂) and a molecular weight of 80.52 g/mol. It appears as a white crystalline powder with a melting point of 84–87°C . Key applications include:

  • Organic synthesis: Used to prepare heterocyclic compounds (e.g., pyrimidines) and pharmaceuticals .
  • Antimicrobial agent: Effective in biofilm control and industrial sanitation .
  • Pharmaceutical intermediate: Critical for synthesizing agrochemicals (e.g., imidacloprid) and drugs with amidine/guanidine functional groups .

Its hygroscopic nature necessitates airtight storage to prevent hydrolysis during reactions .

Preparation Methods

Acid-Base Reaction Using Formamidine Acetate and Hydrogen Chloride

The most widely documented method for synthesizing FACl involves the reaction of formamidine acetate (FAAc) with hydrogen chloride (HCl) . This approach leverages the high solubility of FAAc in polar solvents, enabling precise stoichiometric control.

Reaction Mechanism and Stoichiometry

The synthesis begins by dissolving FAAc in an anhydrous ethanol or diethyl ether solvent system. Gaseous HCl is introduced at 0°C under inert atmospheric conditions (e.g., argon) to minimize side reactions . The molar ratio of HCl to FAAc is critical, with a 1.1:1 ratio yielding optimal conversion rates while avoiding excessive acid residue . The reaction proceeds via proton transfer, where HCl displaces the acetate ion from FAAc, forming FACl and acetic acid as a byproduct:

NH2C(NH)OAc+HClNH2C(NH)Cl+HOAc\text{NH}2\text{C(NH)OAc} + \text{HCl} \rightarrow \text{NH}2\text{C(NH)Cl} + \text{HOAc}

Purification and Recrystallization

Post-reaction, the solvent is evaporated at 60°C using a rotary evaporator . The crude FACl is washed with diethyl ether to remove residual acetic acid and unreacted HCl. Recrystallization from ethanol at −20°C produces needle-like crystals with >98% purity . Vacuum drying at 65°C for 24 hours ensures the removal of solvent traces, which is critical for applications in moisture-sensitive reactions .

Table 1: Key Parameters for FAAc-Based FACl Synthesis

ParameterOptimal ValueEffect of Deviation
HCl:FAAc Molar Ratio1.1:1<1.1:1 reduces yield; >1.1:1 increases acidity
Reaction Temperature0°CHigher temps accelerate hydrolysis
Recrystallization SolventEthanolMethanol yields smaller crystals
Drying Duration24 hoursShorter periods retain solvent

Direct Synthesis from Lime Nitrogen and Hydrochloric Acid

An alternative industrial-scale method involves reacting lime nitrogen (calcium cyanamide, CaCN₂) with concentrated HCl . This route is advantageous for bulk production but requires careful impurity management.

Reaction Dynamics and Byproduct Formation

Lime nitrogen (≥80% CaCN₂) is gradually added to 20°Bé HCl at 35°C to mitigate exothermic heat generation . The reaction produces FACl and calcium chloride (CaCl₂) as a coproduct:

CaCN2+2HClNH2C(NH)Cl+CaCl2\text{CaCN}2 + 2\text{HCl} \rightarrow \text{NH}2\text{C(NH)Cl} + \text{CaCl}_2

Excess HCl (>30% stoichiometric requirement) leads to CaCl₂ co-precipitation, necessitating post-synthesis washing with diluted HCl .

Filtration and Crystallization Techniques

The slurry is vacuum-filtered to separate CaCl₂, and the filtrate is cooled to 5°C to precipitate FACl. A three-stage washing process using chilled 5% HCl improves purity to 95–97% . Industrial implementations often employ continuous centrifugation to handle the abrasive CaCl₂ residues.

Solvent-Mediated Optimization Strategies

Recent advances focus on solvent selection to enhance reaction kinetics and crystal morphology.

Polar Aprotic Solvents

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) increase FACl solubility during intermediate stages, allowing higher reaction concentrations . For example, DMF enables 63% yield of FACl when paired with potassium carbonate as a base . However, these solvents necessitate rigorous post-synthesis removal due to their high boiling points.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for FACl Preparation

MetricFAAc + HCl Method Lime Nitrogen Method
Yield85–90%70–75%
Purity>98%95–97%
ScalabilityLab-scaleIndustrial-scale
ByproductsAcetic acidCalcium chloride
Energy IntensityModerateHigh (temp control required)

Challenges and Mitigation Strategies

Hydrolysis Prevention

FACl is prone to hydrolysis in aqueous environments, forming urea derivatives. Strict anhydrous conditions—maintained through argon gloveboxes or molecular sieves—are essential during storage .

Calcium Contamination

In the lime nitrogen route, residual CaCl₂ can chelate FACl, reducing reactivity. Chelation-resistant reactors lined with polypropylene or glass mitigate this issue .

Chemical Reactions Analysis

Oxidative Amidation with Aryl Methyl Ketones

Formamidine hydrochloride reacts with aryl methyl ketones in the presence of molecular iodine (I₂) to produce free (N–H) α-ketoamides. This reaction proceeds via a self-sequenced mechanism involving:

  • Iodination of the methyl ketone.
  • Kornblum oxidation to form an aldehyde intermediate.
  • Amidation with this compound.
  • Oxidative decarbonylation to yield the α-ketoamide .

Example Reaction: Ar C O CH3+CH4N2HClI2,DMSOAr C O CONH2+HCl+byproducts\text{Ar C O CH}_3+\text{CH}_4\text{N}_2\cdot \text{HCl}\xrightarrow{\text{I}_2,\text{DMSO}}\text{Ar C O CONH}_2+\text{HCl}+\text{byproducts}This method achieves high efficiency under mild conditions, avoiding the need for transition-metal catalysts .

Decomposition and Transimination Reactions

Under thermal or basic conditions, this compound undergoes decomposition or transimination:

Decomposition with NaOH

  • At room temperature , treatment with NaOH releases NH₃ as the primary gas .
  • At 150°C , decomposition products include s-triazine , formamide , and residual NH₃ due to transimination and hydrolysis :

3textCH4N2HClΔC3H3N3+3textNH3+3textHCl3\\text{CH}_4\text{N}_2\cdot \text{HCl}\xrightarrow{\Delta}\text{C}_3\text{H}_3\text{N}_3+3\\text{NH}_3+3\\text{HCl}

Transimination with Amines

This compound reacts with primary amines (e.g., methylamine, ethylamine) to form N,N′-dialkyl formamidinium salts via sequential substitution :CH4N2HCl+2textRNH2R2N C NH2 NH2HCl+NH3\text{CH}_4\text{N}_2\cdot \text{HCl}+2\\text{R NH}_2\rightarrow \text{R}_2\text{N C NH}_2\text{ NH}_2\cdot \text{HCl}+\text{NH}_3Products Include:

  • N,N′-Dimethyl formamidinium iodide (DMFAI).
  • N,N′-Diethyl formamidinium iodide (DEFAI) .

Nucleophilic Substitution Reactions

This compound acts as a nucleophile in C–N bond-forming reactions:

With Ethyl Cyanoacetate

Reaction yields ethyl aminomethylenecyanoacetate , a precursor for heterocyclic compounds :CH4N2HCl+NC CH2COOEtNH2C NH CH CN COOEt+HCl\text{CH}_4\text{N}_2\cdot \text{HCl}+\text{NC CH}_2\text{COOEt}\rightarrow \text{NH}_2\text{C NH CH CN COOEt}+\text{HCl}

With o-Phenylenediamine

Forms benzimidazole derivatives , useful in medicinal chemistry .

Formamidine Acetate Formation

Treatment with ammonia in acetic acid replaces the hydrochloride counterion with acetate :CH4N2HCl+NH3+CH3COOHCH4N2CH3COO+NH4Cl\text{CH}_4\text{N}_2\cdot \text{HCl}+\text{NH}_3+\text{CH}_3\text{COOH}\rightarrow \text{CH}_4\text{N}_2\cdot \text{CH}_3\text{COO}^-+\text{NH}_4\text{Cl}

Reaction Conditions and Stability Considerations

  • Hygroscopicity : Requires storage under inert gas (e.g., N₂) to prevent hydrolysis .
  • Incompatibilities : Reacts with strong oxidizing agents, releasing toxic gases (e.g., HCl, NOₓ) .

Table 1: Products from this compound and NaOH

ConditionProducts DetectedKey Pathway
Room TemperatureNH₃Neutralization
150°Cs-triazine, formamide, NH₃Transimination/Hydrolysis

Table 2: Transimination Products with Amines

Amine ReagentProduct FormedApplication
MethylamineN,N′-Dimethyl formamidinium iodidePerovskite film synthesis
EthylamineN,N′-Diethyl formamidinium iodideIonic liquid precursors

Scientific Research Applications

Synthesis of Organic Compounds

5-Methyl-4,6-dihydroxypyrimidine

  • Formamidine hydrochloride is employed in the synthesis of 5-methyl-4,6-dihydroxypyrimidine, a compound relevant in pharmaceutical chemistry for its potential biological activities .

N-Formimino-n-glutamate

  • Another significant application is in synthesizing N-formimino-n-glutamate, which plays a role in metabolic processes and may have implications in amino acid metabolism studies .

Imidazoleglycerol Phosphate (IGP)

  • FACl is also used in the synthesis of imidazoleglycerol phosphate (IGP), an important intermediate in the biosynthesis of histidine, which is essential for protein synthesis and various metabolic pathways .

Electrochemical Applications

Recent studies have explored the use of formamidine-based compounds as corrosion inhibitors. For instance, a study demonstrated that formamidine-based thiuram disulfides effectively reduce galvanic corrosion rates on mild steel in acidic environments. The research utilized electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate corrosion inhibition efficiency .

Table 1: Corrosion Inhibition Characteristics

CompoundCorrosion Rate Reduction (%)Method Used
DS185%PDP
DS278%EIS
DS380%LPR

Materials Science

Perovskite Solar Cells

  • This compound has been integrated into the development of perovskite solar cells. It contributes to enhancing the morphology and optoelectronic properties of perovskite materials, which are crucial for improving solar cell efficiency and stability . The incorporation of FACl into triple cation perovskite systems has shown promising results regarding moisture stability and charge transport properties.

Table 2: Performance Metrics of Perovskite Films with FACl

ParameterValue
Bandgap Energy1.65 eV
Stability at 60% RH60 days
PCE (Power Conversion Efficiency)23.5%

Biological Applications

In cell biology, this compound serves as a reagent in various biochemical assays and cell culture applications. Its role as a building block in synthesizing biologically active compounds underscores its importance in pharmaceutical research .

Case Studies

Case Study: Corrosion Inhibition
A detailed investigation into the corrosion inhibition properties of formamidine-based thiuram disulfides revealed that these compounds not only reduced corrosion rates significantly but also adhered to the Langmuir adsorption model, indicating strong interaction with metallic surfaces. The study utilized advanced computational methods alongside experimental techniques to validate findings, demonstrating the compound's potential for industrial applications where metal protection is critical.

Case Study: Perovskite Solar Cells
Research into the incorporation of this compound within perovskite solar cells highlighted its ability to enhance film uniformity and reduce defects that typically hinder performance. The study found that optimal concentrations led to improved charge transport and stability under operational conditions, making it a valuable component for future solar technologies.

Comparison with Similar Compounds

Structural and Functional Analogues

Formamidine hydrochloride belongs to the amidine family, which includes salts with varying counterions and substituents. Below is a comparative analysis with key analogues:

Table 1: Physical and Chemical Properties

Compound Chemical Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound CH₅ClN₂ 80.52 84–87 Hygroscopic, versatile in synthesis
Formamidinium Iodide (FAI) CH₅IN₂ 217.97 High purity for perovskite solar cells
Acetamidine Hydrochloride C₂H₇ClN₂ 94.54 Methyl-substituted amidine
Formetanate Hydrochloride C₁₁H₁₆ClN₃O₂ 257.72 Bifunctional pesticide (formamidine + carbamate)

Functional Group Impact on Bioactivity

  • This compound : Demonstrates broad-spectrum antimicrobial activity due to its ability to disrupt biofilm matrices .
  • Formetanate Hydrochloride : Combines formamidine (neurotoxic to pests) and carbamate (acetylcholinesterase inhibition) groups, enabling dual-action pesticidal activity .
  • Formamidinium Iodide (FAI): Non-toxic in photovoltaic applications but requires stringent purity to avoid perovskite film defects .

Stability and Industrial Suitability

  • Hygroscopicity : this compound’s moisture sensitivity limits its use in humid environments, whereas formamidinium iodide and acetate salts are more stable in solution-phase processes .
  • Thermal Stability : this compound decomposes at elevated temperatures to form s-triazines, a property exploited in polymer chemistry .

Biological Activity

Formamidine hydrochloride (CAS Number: 6313-33-3) is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological activity, synthesis, stability, and applications based on various research findings.

  • Molecular Formula : CH4ClN2
  • Molecular Weight : 79.51 g/mol
  • Solubility : Soluble in ethanol and hygroscopic in nature.

Biological Activity

This compound is primarily recognized for its role as an acaricide-insecticide , particularly effective against pests such as spider mites and ticks. Its mechanism of action is not fully understood, but several studies have documented its various biological effects:

  • Toxicity to Pests : Formamidines, including this compound, exhibit significant toxicity to juvenile and resistant forms of pests. This has made them valuable in agricultural pest control strategies .
  • Mechanism of Action : The biological activity of formamidines is characterized by direct lethality, excitant-repellant behavioral effects, and chemosterilization of target species. This broad spectrum of action is crucial for effective pest management .
  • Low Hazard to Non-target Species : Generally, formamidines are considered low hazard to non-target organisms, although they can pose risks to predaceous mites .

Synthesis

This compound can be synthesized through various methods, including the reaction of ammonium chloride with formamidine. A novel synthesis route involves the catalytic action of Raney nickel on thiourea, leading to stable hydrochloride formation .

Stability Studies

Research indicates that the stability of formamidine groups in this compound varies significantly with pH levels:

  • At high pH (12.6), the half-life of the formamidine group is approximately 3.9 hours.
  • Under mildly basic conditions (pH 7.6), it extends to about 14.4 hours .

This information is critical for understanding how this compound behaves in different environmental conditions, impacting its efficacy as a pesticide.

Efficacy Against Pests

One notable study evaluated the effectiveness of formamidine pesticides against various developmental stages of pests:

  • Target Species : Spider mites and ticks.
  • Findings : Formamidines demonstrated high efficacy against juvenile stages, with significant mortality rates observed within days of application .

Environmental Impact

Another study focused on the degradation pathways of formamidine compounds in aquatic environments:

  • The hydrolysis rates were monitored under varying pH levels, revealing that the degradation products could influence local ecosystems.
  • Understanding these pathways aids in developing remediation strategies for contaminated water sources .

Summary Table of Biological Activity

Biological Activity Effectiveness Target Organisms Mechanism
ToxicityHighSpider mites, ticksDirect lethality
Behavioral EffectsModerateVarious insectsExcitant-repellant
ChemosterilizationSignificantPestsSterilization
Non-target HazardLowPredaceous mitesMinimal impact

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing formamidine hydrochloride to ensure purity and yield?

this compound (CH5ClN2, CAS 6313-33-3) is highly hygroscopic, requiring strict moisture control during synthesis. Key steps include:

  • Solvent selection : Use inert solvents like diethyl ether or anhydrous DMSO to minimize hydrolysis of intermediates .
  • Purification : Recrystallization from ethanol or methanol under dry nitrogen can improve purity .
  • Handling : Store in desiccators with silica gel and avoid prolonged exposure to air .

Q. How is this compound structurally characterized in academic research?

Structural confirmation involves:

  • Spectroscopy : <sup>1</sup>H/ <sup>13</sup>C NMR to identify NH2 and CH3 groups, with IR for NH stretching (~3300 cm<sup>-1</sup>) .
  • Elemental analysis : Verify molecular composition (C: 14.9%, H: 6.3%, N: 34.8%, Cl: 44.0%) .
  • X-ray crystallography : For definitive crystal structure determination .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Training : Mandatory hazard training for lab personnel, including spill management and emergency procedures (modeled after protocols for similar hygroscopic compounds) .
  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

Advanced Research Questions

Q. How can researchers mitigate hygroscopic challenges during the synthesis of this compound derivatives?

  • Alternative salts : Replace the hydrochloride with less hygroscopic salts (e.g., acetic acid salt) to stabilize intermediates .
  • Solvent drying : Pre-dry solvents over molecular sieves or under inert gas flow .
  • Reaction optimization : Use fast-aromatization solvents like DMSO to reduce exposure time .

Q. What methodologies resolve contradictions in reported synthetic yields of formamidine-based compounds?

  • Comparative studies : Replicate protocols under controlled humidity/temperature to isolate variables affecting yield .
  • Analytical validation : Use HPLC-MS to quantify byproducts and assess reaction efficiency .
  • Data transparency : Publish raw NMR spectra and crystallography data in supplementary materials for peer validation .

Q. How can the environmental stability of this compound be systematically evaluated?

  • Accelerated stability testing : Expose samples to 40°C/75% humidity for 4 weeks and monitor degradation via TLC or LC-MS .
  • Kinetic studies : Measure hydrolysis rates in aqueous buffers (pH 3–9) to model shelf-life .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under nitrogen .

Q. What strategies improve reproducibility in this compound-based reaction protocols?

  • Detailed documentation : Include exact solvent volumes, drying times, and ambient conditions in methods sections .
  • Collaborative validation : Cross-laboratory replication studies to identify protocol sensitivities .
  • Open-source data : Share synthetic procedures on platforms like Zenodo with DOI tagging .

Q. Data Presentation Guidelines

Parameter Recommended Method Evidence
Purity verificationElemental analysis + HPLC (>98% purity)
HygroscopicityDynamic vapor sorption (DVS) analysis
Structural dataCIF files for crystallography

Properties

IUPAC Name

methanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2.ClH/c2-1-3;/h1H,(H3,2,3);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVJCLUYUWBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6313-33-3
Record name Methanimidamide, hydrochloride (1:1)
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Record name 6313-33-3
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Record name Formamidinium chloride
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Record name FORMAMIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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